molecular formula C11H11ClN2S B13331643 5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13331643
M. Wt: 238.74 g/mol
InChI Key: FPMGTZKPIGZKAX-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 5-chloro-2-methylaniline with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: Utilized in the production of biocides, fungicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the growth of microorganisms by disrupting their cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to its specific combination of a thiazole ring and aniline derivative, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11ClN2S/c1-8-2-3-9(12)4-11(8)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3

InChI Key

FPMGTZKPIGZKAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=CN=CS2

Origin of Product

United States

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